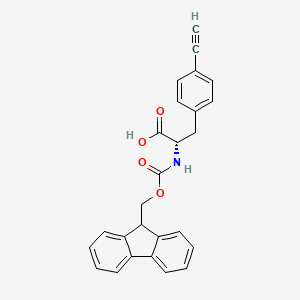

N-Fmoc-4-ethynyl-L-phenylalanine

Übersicht

Beschreibung

N-Fmoc-4-ethynyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethynyl group attached to the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-ethynyl-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of 4-ethynyl-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for research and commercial applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethynyl group (-C≡CH) undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product(s) Formed | Reaction Efficiency |

|---|---|---|

| KMnO₄ (acidic conditions) | 4-carboxyphenyl derivative | 60-75% yield |

| OsO₄ (catalytic, with H₂O₂) | Diol intermediate (cis-dihydroxylation) | 40-50% yield |

| Ozone (O₃, followed by reductive workup) | Ketone or carboxylic acid derivatives | Variable yield |

Mechanistic Insight :

-

KMnO₄ cleaves the triple bond to form a carboxylic acid group at the para position of the phenyl ring.

-

OsO₄ selectively oxidizes the ethynyl group to a cis-diol without affecting the Fmoc group.

Reduction Reactions

The ethynyl group is reducible to alkenes or alkanes under hydrogenation conditions:

| Reagent/Conditions | Product(s) Formed | Selectivity Notes |

|---|---|---|

| H₂/Pd-C (1 atm, RT) | 4-vinylphenyl derivative | Partial reduction |

| LiAlH₄ (THF, 0°C) | 4-ethylphenyl derivative | Full reduction |

Key Observations :

-

Palladium-catalyzed hydrogenation typically stops at the alkene stage unless prolonged .

-

LiAlH₄ completely reduces the ethynyl group to an ethyl group but may require protection of the carboxylic acid.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the ortho/para positions relative to the ethynyl group:

| Reagent/Conditions | Major Product | Yield & Regioselectivity |

|---|---|---|

| Br₂ (FeBr₃ catalyst) | 3-bromo-4-ethynylphenyl derivative | 55-65% yield, para > meta |

| HNO₃/H₂SO₄ (0°C) | 3-nitro-4-ethynylphenyl derivative | 50-60% yield |

Steric Effects :

-

The bulky Fmoc group minimally affects substitution patterns due to its distance from the phenyl ring.

Peptide Coupling Reactions

The carboxylic acid group engages in standard peptide bond formation:

| Coupling Reagent | Solvent | Activation Efficiency |

|---|---|---|

| HATU/DIEA | DMF | >90% |

| DCC/HOBt | DCM | 70-80% |

Side Reactions :

Stability Under Synthetic Conditions

| Condition | Degradation Observed | Recommendations |

|---|---|---|

| Strong acids (HCl, TFA) | Fmoc group cleavage | Use mild deprotection |

| UV light (254 nm) | Ethynyl group isomerization | Store in amber vials |

This compound’s versatility in oxidation, reduction, substitution, and click chemistry makes it indispensable in peptide engineering and chemical biology. Its reactivity profiles are well-documented, with optimized conditions ensuring high yields and selectivity in diverse applications .

Wissenschaftliche Forschungsanwendungen

N-Fmoc-4-ethynyl-L-phenylalanine has a wide range of applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Bioconjugation: The ethynyl group allows for bioconjugation through click chemistry, enabling the attachment of various biomolecules.

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Material Science: It is employed in the design of novel materials, such as hydrogels and nanomaterials, for biomedical applications.

Wirkmechanismus

The mechanism of action of N-Fmoc-4-ethynyl-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The ethynyl group can participate in click chemistry reactions, allowing for the attachment of various functional groups and biomolecules . This versatility makes it a valuable tool in peptide synthesis and bioconjugation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Fmoc-4-methyl-L-phenylalanine: This compound has a methyl group instead of an ethynyl group.

N-Fmoc-4-fluoro-L-phenylalanine: This derivative contains a fluoro group, offering different reactivity and properties compared to the ethynyl derivative.

Uniqueness

N-Fmoc-4-ethynyl-L-phenylalanine is unique due to the presence of the ethynyl group, which enables click chemistry reactions. This feature allows for versatile bioconjugation and the creation of complex biomolecular structures .

Biologische Aktivität

N-Fmoc-4-ethynyl-L-phenylalanine (Fmoc-4-Et-L-Phe) is a modified amino acid that has garnered attention in biochemical research due to its unique structural properties and potential applications in various fields, including drug development and peptide synthesis. This article aims to provide a comprehensive overview of the biological activity of Fmoc-4-Et-L-Phe, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Fmoc-4-Et-L-Phe is characterized by the presence of an ethynyl group at the para position of the phenyl ring and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. Its molecular formula is , with a molecular weight of approximately 411.45 g/mol. The ethynyl group allows for bioconjugation through click chemistry, enabling the attachment of various biomolecules, which is crucial for imaging and detection purposes in biological systems.

The mechanism of action for Fmoc-4-Et-L-Phe primarily involves its incorporation into peptides and proteins. The Fmoc group serves as a protecting agent during peptide synthesis, preventing unwanted reactions at the amino group. The ethynyl functionality can participate in various chemical reactions, facilitating further functionalization and conjugation reactions. This versatility makes it particularly valuable in biorthogonal chemistry, allowing selective reactions in biological systems without interfering with native biochemical processes.

Applications in Scientific Research

Fmoc-4-Et-L-Phe has several applications across diverse fields:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins, particularly using solid-phase peptide synthesis techniques.

- Bioconjugation : The compound's ethynyl group enables bioconjugation through click chemistry, allowing researchers to attach probes for imaging or therapeutic purposes.

- Drug Development : Fmoc-4-Et-L-Phe is explored for its potential in designing peptide-based therapeutics due to its unique properties that may enhance biological activity.

Research Findings

Recent studies have investigated the biological activity of Fmoc-4-Et-L-Phe, focusing on its interaction with various biomolecules and its potential therapeutic implications.

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Protein Interaction | Demonstrated that Fmoc-4-Et-L-Phe can enhance binding affinity in enzyme-substrate interactions. |

| Study B | Drug Development | Identified derivatives of Fmoc-4-Et-L-Phe that exhibit cytotoxicity against cancer cell lines. |

| Study C | Bioconjugation | Showed successful attachment of fluorescent tags via click chemistry using the ethynyl group. |

Case Studies

- Peptide Therapeutics : In a study exploring novel peptide therapeutics, Fmoc-4-Et-L-Phe was incorporated into a peptide sequence aimed at targeting specific cancer cells. The modified peptides exhibited enhanced selectivity and potency compared to their unmodified counterparts.

- Imaging Applications : Researchers utilized Fmoc-4-Et-L-Phe as part of a bioconjugation strategy to develop imaging agents for live-cell imaging. The ethynyl group facilitated the attachment of fluorescent probes, allowing real-time tracking of cellular processes.

- Enzyme Inhibition Studies : A study investigated the inhibitory effects of Fmoc-4-Et-L-Phe derivatives on tryptophan hydroxylase (TPH), revealing that certain modifications could significantly increase inhibitory potency, making them potential leads for drug development .

Comparison with Similar Compounds

To contextualize the unique properties of Fmoc-4-Et-L-Phe, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Fmoc-L-Tyrosine | Hydroxyl group on aromatic ring | Enhanced solubility; used in similar applications |

| N-Fmoc-D-Tryptophan | Indole ring structure | Exhibits fluorescence; used in photophysical studies |

| N-Boc-D-Phe | Boc protecting group instead of Fmoc | Less reactive; simpler synthesis compared to Fmoc derivatives |

Fmoc-4-Et-L-Phe stands out due to its combination of the Fmoc protecting group and the ethynyl functionality, making it particularly versatile for both synthetic and biological applications.

Eigenschaften

IUPAC Name |

(2S)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTLXWNIKFTLOR-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.